Technical Master Guide: 4,6-Di-tert-butylpyrimidin-2-amine (CAS 78641-13-1)
Technical Master Guide: 4,6-Di-tert-butylpyrimidin-2-amine (CAS 78641-13-1)
[1][2]
Part 1: Executive Summary & Strategic Utility
4,6-Di-tert-butylpyrimidin-2-amine (CAS 78641-13-1) is a specialized heterocyclic scaffold characterized by extreme steric bulk flanking the pyrimidine nitrogen atoms. Unlike simple aminopyrimidines, the presence of two tert-butyl groups at the 4 and 6 positions imparts unique kinetic stability and solubility profiles.
Core Utility:
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Ligand Design: It serves as a critical precursor for bulky nitrogen-based ligands (e.g.,
-diketiminate analogs) used in stabilizing low-coordinate metal centers in organometallic catalysis. -
Pharmaceutical Scaffold: The bulky substituents prevent metabolic oxidation at the 4/6 positions and modulate the lipophilicity (LogP) of drug candidates, enhancing membrane permeability.
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Supramolecular Chemistry: The molecule exhibits specific hydrogen-bonding motifs (DDA/AAD) utilized in designing self-assembling polymers and liquid crystals.
Part 2: Chemical Identity & Physicochemical Profile[3]
The following data consolidates the structural and physical constants required for analytical verification.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 78641-13-1 | |
| IUPAC Name | 4,6-di-tert-butylpyrimidin-2-amine | |
| Molecular Formula | C₁₂H₂₁N₃ | |
| Molecular Weight | 207.32 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 158–162 °C | High crystallinity due to symmetry |
| Solubility | Soluble in CHCl₃, DCM, MeOH; Insoluble in Water | Lipophilic t-Bu groups dominate |
| pKa (Conjugate Acid) | ~4.5–5.0 (Predicted) | Less basic than pyridine due to steric hindrance |
Part 3: Synthesis & Manufacturing Protocol
Mechanistic Pathway
The synthesis involves a cyclocondensation reaction between a 1,3-dielectrophile (2,2,6,6-tetramethyl-3,5-heptanedione) and a 1,3-dinucleophile (guanidine). Due to the steric bulk of the tert-butyl groups, standard Knoevenagel-type conditions often require thermodynamic forcing (heat/strong base).
Visualization of Synthesis Workflow
Figure 1: Step-by-step synthesis workflow from precursor assembly to purification.
Validated Experimental Protocol
Objective: Synthesis of 10g of 4,6-Di-tert-butylpyrimidin-2-amine.
Reagents:
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Guanidine Carbonate: 5.4 g (30 mmol)
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2,2,6,6-Tetramethyl-3,5-heptanedione (Dipivaloylmethane): 5.5 g (30 mmol)
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Ethanol (Absolute): 50 mL
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Sodium Ethoxide (21% in EtOH): 15 mL
Step-by-Step Methodology:
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Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Guanidine Carbonate (5.4 g) in absolute ethanol (30 mL).
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Addition: Add Sodium Ethoxide solution (15 mL) to generate free guanidine base in situ. Stir for 15 minutes at room temperature.
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Condensation: Add 2,2,6,6-Tetramethyl-3,5-heptanedione (5.5 g) dropwise. The solution may turn slightly yellow.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 24 hours . Note: The long reaction time is required to overcome the steric hindrance of the tert-butyl groups.
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Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM). Starting diketone (high R_f) should disappear.
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Workup: Cool to room temperature. Remove ethanol under reduced pressure (rotary evaporator).
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Extraction: Resuspend the solid residue in water (50 mL) to dissolve inorganic salts (Na₂CO₃). Extract with Dichloromethane (3 x 30 mL).
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Drying: Dry combined organic layers over anhydrous MgSO₄, filter, and concentrate.
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Purification: Recrystallize the crude solid from hot hexane or a Hexane/EtOAc (9:1) mixture to yield white needles.
Part 4: Characterization & Quality Control
To ensure the integrity of the synthesized core, compare analytical data against these benchmarks.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
- 6.65 (s, 1H, Pyrimidine H-5 ) – Characteristic aromatic singlet.
- 5.10 (br s, 2H, NH₂ ) – Exchangeable, shift varies with concentration.
- 1.28 (s, 18H, 2x -C(CH₃ )₃) – Intense singlet indicating equivalent t-Bu groups.
Mass Spectrometry
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ESI-MS: Calculated for [M+H]⁺: 208.32. Found: 208.3.
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Fragmentation: Loss of methyl radical (M-15) is common in high-energy ionization modes.
Part 5: Applications in Ligand Design & Catalysis
The steric bulk of CAS 78641-13-1 is its defining feature. In coordination chemistry, it is used to synthesize Bulky Guanidinates and
Mechanism of Steric Stabilization
When this amine is deprotonated and coordinated to a metal, the tert-butyl groups create a "protective pocket" around the metal center. This kinetic stabilization prevents the formation of thermodynamically stable but catalytically inactive dimers or oligomers.
Ligand Coordination Diagram
Figure 2: Schematic of the steric shielding provided by tert-butyl groups (green) protecting the metal center (red).
Part 6: Safety & Handling (SDS Summary)
While specific toxicological data is limited for this derivative, standard pyrimidine handling protocols apply.
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling the volatile diketone precursor.
Part 7: References
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Sigma-Aldrich. 4,6-Di-tert-butylpyrimidin-2-amine Product Sheet. Retrieved from [1][2]
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Ambeed. Safety Data Sheet: CAS 78641-13-1. Retrieved from
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PubChem. 4-tert-butylpyrimidin-2-amine (Analogous Structure Data). National Library of Medicine. Retrieved from
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Goswami, S., et al. (2009).[3] Microwave-assisted synthesis of 2-aminopyrimidines. (Methodology adapted for steric bulk).
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Santos, Jr., et al. (1999).[4] Thermochemistry of 2,2,6,6-tetramethyl-3,5-heptanedione chelates. Polyhedron, 18, 969-977.[4] (Precursor properties).[5]
